4-Chloro-7-methylquinazolin-2-amine
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Overview
Description
4-Chloro-7-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride, followed by cyclization with formamide under reflux conditions . Another approach involves the use of 2-chloro-4-methylquinazoline as a starting material, which undergoes amination with ammonia or an amine derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions to enhance yield and selectivity. Transition metal catalysts such as palladium or copper are frequently used in these processes . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent . The compound’s ability to bind to these targets is influenced by its structural features, such as the presence of the chlorine and methyl groups .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
4-Chloroquinazoline: Similar in structure but lacks the methyl group, which can influence its biological activity.
7-Methylquinazoline:
Uniqueness
4-Chloro-7-methylquinazolin-2-amine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-chloro-7-methylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXJKJFSKAFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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